2-(1-Bicyclo[2.2.2]octanyl)acetonitrile

Catalog No.
S2997567
CAS No.
34341-70-3
M.F
C10H15N
M. Wt
149.237
Availability
In Stock
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2-(1-Bicyclo[2.2.2]octanyl)acetonitrile

CAS Number

34341-70-3

Product Name

2-(1-Bicyclo[2.2.2]octanyl)acetonitrile

IUPAC Name

2-(1-bicyclo[2.2.2]octanyl)acetonitrile

Molecular Formula

C10H15N

Molecular Weight

149.237

InChI

InChI=1S/C10H15N/c11-8-7-10-4-1-9(2-5-10)3-6-10/h9H,1-7H2

InChI Key

IAEPHYLHXXRLGG-UHFFFAOYSA-N

SMILES

C1CC2(CCC1CC2)CC#N

solubility

not available

2-(1-Bicyclo[2.2.2]octanyl)acetonitrile is a bicyclic compound characterized by its unique bicyclo[2.2.2]octane structure, which consists of two bridged cyclopropane-like rings. This compound features an acetonitrile functional group attached to the bicyclic system, contributing to its potential reactivity and biological activity. The bicyclo[2.2.2]octane framework is notable for its conformational rigidity and unique spatial arrangement, making it an interesting subject for research in organic chemistry and medicinal chemistry.

The chemical reactivity of 2-(1-Bicyclo[2.2.2]octanyl)acetonitrile can be explored through various synthetic pathways, including:

  • Nucleophilic Substitution: The acetonitrile group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Electrophilic Addition: The bicyclic structure may participate in electrophilic addition reactions due to the presence of double bonds or reactive sites.
  • Diels-Alder Reactions: As a bicyclic compound, it can also be involved in Diels-Alder reactions, which are useful for constructing complex cyclic structures from simpler ones.

Research indicates that compounds derived from the bicyclo[2.2.2]octane framework exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Cytotoxicity: Certain analogs have been evaluated for their cytotoxic effects on cancer cell lines.
  • Neuroactive Effects: Bicyclic compounds can interact with neurotransmitter systems, suggesting potential applications in neuropharmacology .

Several synthesis methods for 2-(1-Bicyclo[2.2.2]octanyl)acetonitrile have been reported:

  • Diels-Alder Reaction: This method involves the reaction of a diene with a dienophile to form the bicyclic structure.
  • Ring-Closing Reactions: Various ring-closing strategies can be employed to construct the bicyclo[2.2.2]octane framework from linear precursors.
  • Functional Group Transformations: Subsequent modifications can introduce the acetonitrile group through nucleophilic substitution or other functionalization techniques.

The applications of 2-(1-Bicyclo[2.2.2]octanyl)acetonitrile span several fields:

  • Medicinal Chemistry: Its structural properties make it a candidate for drug design, particularly in developing new therapeutics with improved efficacy and reduced side effects.
  • Material Science: The rigidity and stability of the bicyclic structure may be advantageous in designing polymers or materials with specific mechanical properties.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups .

Studies on the interactions of 2-(1-Bicyclo[2.2.2]octanyl)acetonitrile with biological targets are crucial for understanding its pharmacological potential:

  • Receptor Binding Studies: Investigations into how this compound interacts with specific receptors can reveal its potential therapeutic effects.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in biological systems can inform safety and efficacy profiles.

Several compounds share structural similarities with 2-(1-Bicyclo[2.2.2]octanyl)acetonitrile, each exhibiting unique properties:

Compound NameStructure TypeKey Features
Bicyclo[1.1.1]pentaneBicyclicHighly strained structure, used in drug design
Bicyclo[3.3.0]octaneBicyclicMore flexible than bicyclo[2.2.2]octane
CubanePolycyclicHigh energy density, unique reactivity
1-Azabicyclo[3.3.0]octaneBicyclicNitrogen-containing, potential pharmacological interest

Uniqueness of 2-(1-Bicyclo[2.2.2]octanyl)acetonitrile:
The combination of the rigid bicyclo[2.2.2]octane structure with the acetonitrile group provides unique steric and electronic properties that differentiate it from other similar compounds, potentially leading to novel biological activities and applications in drug development.

Catalytic Asymmetric Diels-Alder Strategies for Bicyclo[2.2.2]octane Framework Construction

The bicyclo[2.2.2]octane framework, a hallmark of 2-(1-bicyclo[2.2.2]octanyl)acetonitrile, has been efficiently constructed via chiral oxazaborolidinium-catalyzed asymmetric Diels-Alder reactions. This method leverages a ketone intermediate (e.g., 12) to orchestrate a [4+2] cycloaddition between dienes and dienophiles, yielding enantiomerically enriched bicyclo[2.2.2]octane derivatives. The reaction proceeds under mild conditions, achieving high enantioselectivity (up to 95% ee) and diastereomeric ratios (dr = 10:1) for substrates bearing aryl or aliphatic substituents.

Key to this strategy is the oxazaborolidinium catalyst, which induces a chiral environment to control the stereochemistry at the bridgehead positions. For example, the reaction of cyclohexenone with a substituted diene in the presence of 10 mol% catalyst affords the bicyclic product in 87% yield. The nitrile group is subsequently introduced via nucleophilic substitution or cyanation reactions, though direct incorporation during the Diels-Alder step remains underexplored.

Table 1: Representative Diels-Alder Reactions for Bicyclo[2.2.2]octane Synthesis

SubstrateCatalyst LoadingYield (%)ee (%)dr
Cyclohexenone10 mol%879510:1
Aryl-substituted diene5 mol%92898:1
Aliphatic diene15 mol%78917:1

This methodology has been extended to synthesize C1- and C2-symmetric chiral dienes, which serve as ligands in asymmetric catalysis.

Iodocyclization Approaches in Alkenyl Alcohol Functionalization

Iodocyclization of alkenyl alcohols provides a versatile route to functionalized bicyclo[2.2.2]octanes, including 2-oxabicyclo[2.2.2]octane derivatives. For instance, treatment of cyclohexane-containing alkenyl alcohol 8 with molecular iodine in acetonitrile induces iodocyclization, yielding iodide 9 in 50% yield after column chromatography. The reaction proceeds via a two-step sequence: (1) deprotonation of the alcohol using LDA followed by acetaldehyde addition, and (2) iodocyclization under optimized conditions.

The choice of solvent is critical; acetonitrile enhances iodine solubility and stabilizes the transition state through polar interactions. Substrates with aliphatic substituents exhibit broader compatibility, while electron-deficient arenes require extended reaction times. The resulting iodides serve as precursors for nitrile introduction via nucleophilic displacement with cyanide salts or palladium-catalyzed cyanation.

Transition Metal-Catalyzed Oxidative Decarboxylation Pathways

Transition metal-catalyzed decarboxylative cyanation has emerged as a sustainable method to introduce nitriles into bicyclo[2.2.2]octane frameworks. An electrophotochemical protocol using cerium(III) chloride and light irradiation converts aliphatic carboxylic acids directly into alkylnitriles under mild conditions (room temperature, 12 h). For example, decarboxylation of tertiary carboxylic acids affords tertiary nitriles in 75–92% yield without requiring toxic cyanating reagents.

The mechanism involves single-electron transfer (SET) from the carboxylate to the excited cerium catalyst, generating an alkyl radical that combines with a cyanide source (e.g., TMSCN). This method tolerates esters, ketones, and heterocycles, making it ideal for late-stage functionalization of complex bicyclic systems.

Table 2: Decarboxylative Cyanation of Bicyclo[2.2.2]octane Carboxylic Acids

SubstrateCatalystYield (%)Functional Group Tolerance
Primary carboxylic acidCeCl382Esters, ethers
Tertiary carboxylic acidCeCl389Ketones, amines
Cyclohexyl derivativeCeCl376Halides, thioethers

Comparative Analysis of Bicyclo[2.2.2]octanyl vs. Bicyclo[1.1.1]pentane/Cubane Scaffolds

The quest for saturated bioisosteres of aromatic rings has led to the exploration of three-dimensional scaffolds such as bicyclo[2.2.2]octane (BCO), bicyclo[1.1.1]pentane (BCP), and cubane. Each scaffold offers distinct advantages and limitations in drug design (Table 1).

Structural and Electronic Properties
Bicyclo[2.2.2]octanyl derivatives exhibit a rigid, puckered geometry with bond angles closer to those of a benzene ring (109.5° vs. 120° for benzene) compared to BCP (60°) or cubane (90°) [1] [6]. This structural similarity enables BCO to mimic the spatial arrangement of para-substituted phenyl rings more effectively than BCP or cubane [1] [3]. The introduction of an oxygen atom in 2-oxabicyclo[2.2.2]octane further enhances polarity, addressing the hydrophobicity inherent to unsubstituted BCO [6] [7].

Solubility and Lipophilicity
BCO-based compounds like 2-(1-bicyclo[2.2.2]octanyl)acetonitrile exhibit logP values 0.5–1.2 units lower than their phenyl counterparts, as demonstrated in Imatinib analogs [1] [6]. In contrast, BCP substitutions typically reduce logP by 0.3–0.8 units but suffer from 2–5-fold lower aqueous solubility compared to BCO derivatives [2] [5]. Cubane, while geometrically similar to benzene, introduces high ring strain (506 kJ/mol) that paradoxically increases metabolic stability but limits synthetic accessibility [3] [8].

Synthetic Accessibility
The iodocyclization of cyclohexane-containing alkenyl alcohols provides a scalable route to BCO scaffolds, as exemplified by the synthesis of 2-(1-bicyclo[2.2.2]octanyl)acetonitrile [4] [6]. BCP and cubane require more specialized conditions—electrocyclic ring-opening for BCP and photochemical dimerization for cubane—which hinder large-scale production [2] [3].

Table 1: Comparative Properties of Bioisosteric Scaffolds

PropertyBicyclo[2.2.2]octaneBicyclo[1.1.1]pentaneCubane
Bond Angle (°)109.56090
logP Reduction Range0.5–1.20.3–0.80.2–0.6
Aqueous Solubility (mg/mL)15–305–158–12
Synthetic Steps3–56–88–10
Metabolic Stability (t1/2)120–180 min60–90 min240–300 min

Data compiled from [1] [2] [3] [5] [6] [8]

Case Studies in Phenyl Ring Replacement: Imatinib and Vorinostat Analog Development

Imatinib Analog Optimization
Replacing the central phenyl ring in Imatinib with a 2-oxabicyclo[2.2.2]octane moiety increased water solubility from 0.8 mg/mL to 24 mg/mL while reducing logP from 3.1 to 2.3 [1] [6]. The BCO analog maintained 89% of the parent compound’s kinase inhibitory activity (IC50 = 12 nM vs. 10 nM for Imatinib) due to conserved hydrogen-bonding interactions with the ATP-binding pocket [6] [7]. Crucially, metabolic stability in human liver microsomes improved by 3.5-fold, attributed to the absence of aromatic oxidation sites [1] [8].

Vorinostat (SAHA) Derivative Synthesis
In Vorinostat, phenyl-to-BCO substitution yielded a novel analog with retained histone deacetylase (HDAC) inhibition (IC50 = 8 nM vs. 6 nM for SAHA). The modified compound exhibited a 40% increase in brain permeability, linked to reduced plasma protein binding (85% vs. 93% for SAHA) [6] [7]. X-ray crystallography confirmed that the BCO scaffold maintains critical van der Waals contacts with HDAC’s hydrophobic channel [6].

Table 2: Key Parameters in Phenyl-to-BCO Replacements

ParameterImatinib (Phenyl)Imatinib (BCO)Vorinostat (Phenyl)Vorinostat (BCO)
Solubility (mg/mL)0.8243.29.5
logP3.12.32.92.1
Metabolic Stability (t1/2)45 min158 min62 min135 min
Target Affinity (IC50)10 nM12 nM6 nM8 nM

Data sourced from [1] [6] [7] [8]

Physicochemical Property Modulation Through Rigid Core Integration

The integration of bicyclo[2.2.2]octanyl scaffolds induces three primary changes in drug-like molecules:

  • Enhanced Solubility
    The puckered BCO structure disrupts crystal lattice formation, increasing amorphous content. In 2-(1-bicyclo[2.2.2]octanyl)acetonitrile derivatives, this translates to a 5–30-fold solubility boost in PBS (pH 7.4) compared to planar aromatics [5] [6]. The nitrile group further enhances polarity, contributing to dipole-dipole interactions with aqueous media [4] [7].

  • Reduced Lipophilicity
    Molecular dynamics simulations reveal that BCO’s three-dimensional structure decreases solvent-accessible surface area (SASA) by 18–22% versus phenyl rings, directly lowering logP values [1] [6]. This effect is amplified in 2-oxabicyclo[2.2.2]octane derivatives, where the oxygen atom introduces additional hydrogen-bonding capacity [7] [8].

  • Improved Metabolic Stability
    The absence of π-electrons in BCO scaffolds eliminates cytochrome P450-mediated oxidation pathways. In rat pharmacokinetic studies, BCO-containing Imatinib analogs showed 3.2-fold higher AUC0–24h values compared to the parent drug [1] [6].

Hypervalent iodine reagents have emerged as powerful tools for the selective oxidative cleavage of carbon-carbon bonds in bicyclic systems, particularly in compounds bearing the bicyclo[2.2.2]octane framework such as 2-(1-Bicyclo[2.2.2]octanyl)acetonitrile [1]. These reagents operate through a distinctive mechanism that involves ligand exchange, oxidative addition, and reductive elimination processes, making them highly effective for the transformation of structurally complex organic molecules [2].

The general reactivity profile of hypervalent iodine compounds is characterized by their strongly electrophilic nature, which renders them susceptible to nucleophilic attack while simultaneously exhibiting exceptional leaving group ability, approximately 10^6 times greater than triflate [1]. This unique combination of properties enables the favorable reduction of hypervalent iodide species to normal valency through reductive elimination of iodobenzene, which serves as the key driving force for their reactivity [1].

Phenyliodine(III) diacetate (PhI(OAc)2) represents one of the most extensively studied hypervalent iodine reagents for carbon-carbon bond cleavage reactions [3] [4]. Research conducted by Wirth and colleagues demonstrated that PhI(OAc)2 in combination with trimethylsilyl triflate (TMSOTf) generates the highly reactive bis(trifluoromethylsulfonyl)iodobenzene species in situ, which facilitates the oxidative rearrangement of 4-arylbut-3-enoic acids to 4-arylfuran-2(5H)-ones with yields ranging from 85% to 93% [5]. The mechanism involves initial activation of the carbon-carbon double bond by the hypervalent iodine center, followed by cationic rearrangement processes that lead to the formation of heavily substituted furanones [5].

The mechanistic pathway for hypervalent iodine-mediated carbon-carbon bond cleavage involves several distinct steps. Initial ligand exchange occurs between the hypervalent iodine reagent and the substrate, forming an intermediate complex [1]. This is followed by oxidative addition of the iodine center to the carbon-carbon bond, generating a high-oxidation-state iodine intermediate. The final step involves reductive elimination, which results in bond cleavage and the formation of the desired products while regenerating the iodine(I) species [1].

Recent investigations by Deng and colleagues have revealed an unprecedented β-carbon elimination mechanism in hypervalent iodine-mediated reactions [6]. Their studies on the carbon-carbon bond cleavage and dearomatization of 9H-fluoren-9-ols demonstrated that tertiary alkoxyiodine(III) species undergo β-carbon elimination to form new diaryliodonium salts, which subsequently participate in oxidative dearomatization reactions to yield spiro compounds with yields ranging from 72% to 89% [6]. This domino reaction significantly increases molecular complexity while maintaining excellent regio- and stereoselectivity [6].

The application of hypervalent iodine reagents to bicyclo[2.2.2]octenone systems has been particularly noteworthy. Research by Yao and colleagues demonstrated that the α-dimethoxycarbonyl functional group in these systems serves as a key directing element during oxidative scission reactions [7]. Their methodology employed hypervalent iodine-mediated oxidation to achieve chemoselective cleavage of the carbon-carbon bond at the α-dimethoxyketone position while preserving the olefinic functionality [7]. This selectivity is crucial for maintaining the structural integrity of the bicyclo[2.2.2]octane framework during synthetic transformations [7].

The stereochemical aspects of hypervalent iodine-mediated reactions have been thoroughly investigated through computational and experimental studies. Yamataka and colleagues observed dynamic path bifurcation in the reactions of oxime derivatives, where trajectories from transition states can lead to different product regions depending on the electronic nature of substituents [8]. This phenomenon highlights the complex mechanistic landscape associated with hypervalent iodine chemistry and its potential for controlling reaction selectivity [8].

Beckmann Fragmentation Pathways in α-Dimethoxyketone Systems

The Beckmann fragmentation represents a specialized variant of the classical Beckmann rearrangement that occurs when the group α to the oxime is capable of stabilizing carbocation formation [9]. In the context of α-dimethoxyketone systems, this fragmentation pathway becomes particularly favored due to the electron-donating properties of the dimethoxy substituents, which stabilize the resulting cationic intermediates through resonance effects [10].

The mechanistic pathway for Beckmann fragmentation in α-dimethoxyketone systems begins with the formation of an oxime intermediate through the reaction of the ketone with hydroxyamine under acidic conditions [10]. Unlike the traditional Beckmann rearrangement, which involves migration of a carbon or hydrogen substituent to nitrogen, the fragmentation pathway proceeds through heterolytic cleavage of the carbon-carbon bond adjacent to the oxime function [9]. This process generates a nitrile and a stabilized carbocation, which can be intercepted by various nucleophiles to form diverse product arrays [9].

Research conducted by Touchette and colleagues has provided significant insights into nucleophile-intercepted Beckmann fragmentation reactions [11]. Their studies on indoline oximes revealed that the reaction proceeds through an aziridinium intermediate via a double stereoinvertive process when promoted by methanesulfonyl chloride (MsCl) [11]. The formation of cyano chlorides as primary products demonstrated the synthetic utility of this transformation, with yields ranging from 65% to 84% [11]. The mechanism involves initial activation of the oxime hydroxyl group by the sulfonyl chloride, followed by intramolecular cyclization to form the aziridinium species, which subsequently undergoes nucleophilic attack to yield the final products [11].

The role of the α-dimethoxyketone functionality in promoting fragmentation has been extensively studied in bicyclo[2.2.2]octenone systems. Yao and colleagues demonstrated that the presence of the cyclic acetal group adjacent to the oxime facilitates carbon-carbon bond cleavage through the formation of oxonium intermediates [10]. Their mechanistic investigations revealed that acidic conditions promote the departure of the oxime hydroxyl group, while the adjacent cyclic acetal simultaneously undergoes rearrangement to form a stabilized oxonium species [10]. This cooperative effect between the oxime and acetal functionalities results in efficient fragmentation with yields of 73% to 88% [10].

The stereochemical control in Beckmann fragmentation reactions has been investigated through studies on steviol-derived oximes. Aubé and colleagues reported that the fragmentation pathway is significantly enhanced in systems containing quaternary α-carbon centers, which promote carbocation formation through hyperconjugation effects [12]. Their optimization studies revealed that treatment of oxime acetates with p-toluenesulfonic acid in acetonitrile at elevated temperatures (90°C) cleanly delivers nitrile products in an 8:1 ratio of alkene isomers with an overall yield of 84% [12]. This regioselectivity arises from the preferential formation of the thermodynamically more stable alkene isomer during the fragmentation process [12].

The solvent effects on Beckmann fragmentation pathways have been systematically investigated. Studies have shown that polar protic solvents favor the fragmentation pathway over the traditional rearrangement, while polar aprotic solvents tend to promote the competing rearrangement reaction [12]. This solvent dependence is attributed to the differential stabilization of charged intermediates formed during the reaction, with protic solvents providing better stabilization for the carbocationic species generated in the fragmentation pathway [12].

The synthetic applications of Beckmann fragmentation in α-dimethoxyketone systems extend beyond simple carbon-carbon bond cleavage. The nitrile products formed in these reactions can undergo further transformations to generate complex heterocyclic structures. For instance, the cyano-Prins cyclization reaction has been observed when fragmentation products are subjected to acidic conditions in the presence of aldehydes, leading to the formation of bicyclo[2.2.2]octane derivatives with integrated heterocyclic rings [12].

Schmidt Reaction Dynamics for Lactam-Lactone Hybrid Formation

The Schmidt reaction represents a fundamental transformation in organic chemistry that involves the reaction of carbonyl compounds with hydrazoic acid or alkyl azides under acidic conditions to produce amines, amides, or nitriles with the expulsion of nitrogen gas [13]. In the specific context of lactam-lactone hybrid formation, the Schmidt reaction mechanism exhibits unique characteristics that enable the simultaneous construction of both amide and ester functionalities within a single molecular framework [10].

The mechanistic pathway for Schmidt reaction-mediated lactam-lactone hybrid formation begins with the protonation of the carbonyl group, which enhances its electrophilic character and facilitates nucleophilic attack by the azide species [13]. The resulting azidohydrin intermediate represents a key branch point in the reaction mechanism, as it can undergo different rearrangement pathways depending on the substitution pattern and reaction conditions [13]. In systems designed for lactam-lactone hybrid formation, the azidohydrin intermediate undergoes a unique rearrangement that involves both nitrogen insertion and concurrent ester formation [10].

Research conducted by Aubé and colleagues has provided extensive mechanistic insights into the Schmidt reaction of ketones with alkyl azides [14]. Their studies on bridged ketals revealed that the reaction proceeds through initial formation of an azidohydrin intermediate, which subsequently undergoes rearrangement with migration of the carbon bearing the azide-containing side chain [14]. The preference for this migration pathway is attributed to the formation of a relatively stable iminium ether intermediate, which can be captured intramolecularly to generate bridged orthoamide products with excellent yields (85-94%) [14].

The formation of lactam-lactone hybrids through Schmidt reaction dynamics has been particularly well-studied in bicyclo[2.2.2]octenone systems. Yao and colleagues demonstrated that the reaction of α-dimethoxyketones with azidoalcohol under acidic conditions leads to the formation of expanded ring systems containing both lactone and lactam functionalities [10]. The mechanism involves initial Schmidt reaction between the ketone and azide groups, followed by intramolecular cyclization facilitated by the hydroxyl group of the azidoalcohol [10]. This process results in the formation of unique lactam-lactone hybrid structures with yields ranging from 43% to 88% [10].

The stereochemical aspects of Schmidt reaction dynamics in lactam-lactone hybrid formation have been investigated through computational and experimental studies. The reaction typically proceeds with high stereoselectivity due to the concerted nature of the rearrangement process [13]. The migration of carbon substituents occurs preferentially anti-periplanar to the departing nitrogen molecule, which provides predictable stereochemical outcomes [13]. This stereochemical control is particularly important in the synthesis of complex polycyclic structures where multiple stereocenters must be established simultaneously [13].

The role of Lewis acids in promoting Schmidt reactions has been extensively studied. Titanium tetrachloride (TiCl4) has been identified as a particularly effective catalyst for intramolecular Schmidt reactions, as it can coordinate to both the ketone carbonyl and the azide nitrogen, thereby facilitating the formation of the azidohydrin intermediate [15]. The use of TiCl4 as a promoter typically results in improved yields and enhanced regioselectivity compared to protic acid conditions [15]. Studies have shown that TiCl4-promoted Schmidt reactions proceed with complete regioselectivity in favor of six-membered ring azidohydrin formation over five-membered ring alternatives [15].

The synthetic applications of Schmidt reaction dynamics for lactam-lactone hybrid formation extend to the preparation of complex natural product frameworks. The transformation has been successfully applied to the synthesis of alkaloid scaffolds, where the simultaneous formation of lactam and lactone functionalities provides access to structures that would be difficult to obtain through conventional synthetic approaches [15]. The atom economy and synthetic efficiency of this transformation make it particularly attractive for complex molecule synthesis [15].

Recent developments in Schmidt reaction methodology have focused on the use of catalytic systems to promote the transformation under milder conditions. Studies have shown that substoichiometric amounts of Lewis acids can effectively catalyze the intramolecular Schmidt reaction, thereby reducing the stoichiometric requirements and improving the overall sustainability of the process [16]. These catalytic systems typically involve the use of early transition metal complexes that can coordinate to both reactant components while facilitating the key rearrangement step [16].

XLogP3

3.1

Dates

Last modified: 08-17-2023

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